REACTION_CXSMILES
|
[I:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:11][C:12]([F:15])([F:14])[F:13])[CH:9]=2)[NH:4][N:3]=1.[CH3:16]C([O-])(C)C.[K+].CI>C1COCC1>[I:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:11][C:12]([F:14])([F:13])[F:15])[CH:9]=2)[N:4]([CH3:16])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
IC1=NNC2=CC=C(C=C12)OC(F)(F)F
|
Name
|
|
Quantity
|
85.2 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
47.5 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated ammonium chloride in water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a clear oil
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (40 g column, 50 μm from Analogix, 0-20% EtOAc in hexanes over 20 min)
|
Duration
|
20 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NN(C2=CC=C(C=C12)OC(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 412 μmol | |
AMOUNT: MASS | 141 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |